Pentanetriol

Beschreibung

BenchChem offers high-quality Pentanetriol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanetriol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

31094-75-4 |

|---|---|

Molekularformel |

C5H12O3 |

Molekulargewicht |

120.15 g/mol |

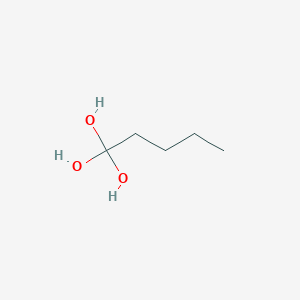

IUPAC-Name |

pentane-1,1,1-triol |

InChI |

InChI=1S/C5H12O3/c1-2-3-4-5(6,7)8/h6-8H,2-4H2,1H3 |

InChI-Schlüssel |

FVGBHSIHHXTYTH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(O)(O)O |

Herkunft des Produkts |

United States |

"synthesis and characterization of Pentanetriol isomers"

An In-depth Technical Guide to the Synthesis and Characterization of Pentanetriol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various pentanetriol isomers. Pentanetriols are polyhydroxy compounds with a five-carbon backbone, and their isomers are of interest in various fields, including as building blocks in polymer chemistry and as potential scaffolds in medicinal chemistry. This document outlines synthetic strategies, detailed experimental protocols for characterization, and comparative analytical data.

Synthesis of Pentanetriol Isomers

The synthesis of pentanetriol isomers can be achieved through various reductive pathways, often starting from commercially available or biomass-derived materials. Key strategies include the reduction of polycarbonyl compounds and the hydrogenation of furan (B31954) derivatives.

Synthesis of 1,2,3-Pentanetriol (B12657247)

A common route to 1,2,3-pentanetriol involves the dihydroxylation of the corresponding unsaturated alcohol, pent-2-en-1-ol. This can be achieved using reagents like osmium tetroxide or potassium permanganate.

Synthesis of 1,2,4-Pentanetriol

The synthesis of 1,2,4-pentanetriol can be approached by the reduction of a suitable precursor such as a malic acid ester derivative. This method is analogous to the preparation of 1,2,4-butanetriol (B146131) from malic acid.

Synthesis of 1,2,5-Pentanetriol

1,2,5-Pentanetriol can be synthesized from biomass-derived furfural. The process involves the hydrogenation of the furan ring to tetrahydrofurfuryl alcohol, followed by hydrogenolysis of the C-O bond to open the ring and form the triol.

Synthesis of 1,3,5-Pentanetriol

Reductive methods provide a direct route to polyols from carbonyl-containing precursors. For 1,3,5-pentanetriol, a potential synthetic route is the reduction of glutaraldehyde (B144438) or a related dicarbonyl compound.

Synthesis of 2,3,4-Pentanetriol

2,3,4-Pentanetriol can be synthesized by the reduction of 2,3,4-pentanetrione. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an inert solvent.

Characterization of Pentanetriol Isomers

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of pentanetriol isomers. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the pentanetriol isomers. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer's structure. Due to a scarcity of publicly available experimental spectra for all isomers, the following table includes available data and predicted chemical shifts based on established principles.

Table 1: Summary of ¹H and ¹³C NMR Data for Pentanetriol Isomers

| Isomer | ¹H NMR Chemical Shifts (ppm) (Predicted/Experimental) | ¹³C NMR Chemical Shifts (ppm) (Experimental) |

| 1,2,3-Pentanetriol | CH₃: ~0.9, CH₂: ~1.4, CH(OH): ~3.4-3.8, CH₂(OH): ~3.5 | Not available |

| 1,2,4-Pentanetriol | CH₃: ~1.1, CH₂: ~1.5-1.7, CH(OH): ~3.6-4.0, CH₂(OH): ~3.4 | Not available |

| (2S)-1,2,5-Pentanetriol | Not available | 29.8, 32.7, 61.9, 66.8, 72.4[1] |

| 1,3,5-Pentanetriol | Not available | 41.6, 60.0, 68.9[2] |

| 2,3,4-Pentanetriol | CH₃: ~1.1, CH(OH): ~3.7-4.0 | Not available |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile compounds. Due to the low volatility of pentanetriols, derivatization, such as trimethylsilylation, is often required to increase their volatility for GC analysis. The mass spectra of the isomers will show a molecular ion peak (or a peak corresponding to a loss of a small fragment) and a characteristic fragmentation pattern.

Table 2: Summary of GC-MS Data for Pentanetriol Isomers

| Isomer | Expected Retention Time (min) | Key Diagnostic Ions (m/z) (Experimental/Predicted) |

| 1,2,3-Pentanetriol | Varies with column and conditions | Predicted: Fragments from C-C bond cleavage between hydroxyl groups. |

| 1,2,4-Pentanetriol | Varies with column and conditions | Predicted: Fragments from C-C bond cleavage adjacent to hydroxyl groups. |

| 1,2,5-Pentanetriol | Varies with column and conditions | Predicted: Fragments resulting from cleavage adjacent to hydroxyl groups and loss of water. |

| 1,3,5-Pentanetriol | Varies with column and conditions | 75, 45[2] |

| 2,3,4-Pentanetriol | Varies with column and conditions | Predicted: Fragments from cleavage between the vicinal diol functionalities. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of hydroxyl functional groups. All pentanetriol isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C-O stretching band will also be present in the 1050-1250 cm⁻¹ region.

Experimental Protocols

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified pentanetriol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

General Protocol for GC-MS Analysis (with Derivatization)

-

Derivatization: To a solution of the pentanetriol isomer (approx. 1 mg) in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

GC Separation: Inject an aliquot of the derivatized sample into the GC. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the isomers, for example, starting at a low temperature and ramping up to a higher temperature.

-

MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-500.

-

Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the fragmentation patterns.

Visualizations

Caption: Synthetic pathways to pentanetriol isomers.

Caption: General workflow for characterization.

References

"spectroscopic analysis of Pentanetriol (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pentanetriol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the existence of multiple structural isomers of Pentanetriol, this guide will focus on the general spectroscopic characteristics and provide specific data for isomers where publicly available.

Introduction to Pentanetriol and its Isomers

Pentanetriol (C₅H₁₂O₃) is a triol, a type of alcohol containing three hydroxyl (-OH) functional groups. Its structural diversity gives rise to several isomers, with the most common being 1,2,3-Pentanetriol, 1,2,5-Pentanetriol, and 1,3,5-Pentanetriol. Each isomer possesses unique physical and chemical properties, making their accurate identification crucial in various research and development applications, including in the synthesis of polymers and as building blocks in drug development. Spectroscopic methods are indispensable tools for the structural elucidation and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Predicted ¹H NMR Spectral Data

Due to the limited availability of specific experimental ¹H NMR data for all pentanetriol isomers in public databases, the following table summarizes the expected chemical shifts based on the analysis of similar polyols and general principles of NMR spectroscopy. The hydroxyl protons (-OH) typically exhibit broad signals, and their chemical shifts are highly dependent on solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange, where the -OH peak disappears.

| Isomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1,2,3-Pentanetriol | CH₃ | ~0.9 | Triplet |

| CH₂ (C4) | ~1.5 | Multiplet | |

| CH-OH (C2, C3) | ~3.4 - 3.8 | Multiplet | |

| CH₂-OH (C1) | ~3.5 - 3.7 | Multiplet | |

| OH | Variable (broad) | Singlet | |

| 1,2,5-Pentanetriol | CH₂ (C3, C4) | ~1.4 - 1.7 | Multiplet |

| CH-OH (C2) | ~3.6 - 3.8 | Multiplet | |

| CH₂-OH (C1, C5) | ~3.5 - 3.7 | Multiplet | |

| OH | Variable (broad) | Singlet | |

| 1,3,5-Pentanetriol | CH₂ (C2, C4) | ~1.6 - 1.8 | Multiplet |

| CH-OH (C3) | ~3.9 - 4.1 | Multiplet | |

| CH₂-OH (C1, C5) | ~3.7 - 3.9 | Multiplet | |

| OH | Variable (broad) | Singlet |

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Publicly available data for (2S)-Pentane-1,2,5-triol and 1,3,5-Pentanetriol can be found in databases such as PubChem.[1][2] The following table summarizes available and predicted ¹³C NMR chemical shifts.

| Isomer | Carbon Environment | Experimental/Predicted Chemical Shift (δ, ppm) |

| 1,2,3-Pentanetriol | CH₃ | ~10 |

| CH₂ (C4) | ~25 | |

| CH-OH (C2, C3) | ~70 - 75 | |

| CH₂-OH (C1) | ~65 | |

| (2S)-Pentane-1,2,5-triol | C1 | Data not readily available in quantitative format |

| C2 | Data not readily available in quantitative format | |

| C3 | Data not readily available in quantitative format | |

| C4 | Data not readily available in quantitative format | |

| C5 | Data not readily available in quantitative format | |

| 1,3,5-Pentanetriol | C1, C5 | ~62 |

| C2, C4 | ~40 | |

| C3 | ~70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pentanetriol, the most characteristic absorptions are from the O-H and C-O bonds of the alcohol groups.

Characteristic IR Absorption Bands for Pentanetriol

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (sp³ Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

Vapor phase IR spectral data for 1,3,5-Pentanetriol is available in the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For alcohols, the molecular ion peak (M+) is often weak or absent. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Mass Spectrometry Data for 1,3,5-Pentanetriol

GC-MS data for 1,3,5-Pentanetriol is available in public databases.[3] The spectrum shows a variety of fragments, with prominent peaks that can be used for identification.

| m/z Value | Relative Intensity | Possible Fragment |

| 120 | Low | [C₅H₁₂O₃]⁺ (Molecular Ion) |

| 102 | Moderate | [M - H₂O]⁺ |

| 84 | Moderate | [M - 2H₂O]⁺ |

| 75 | High | [C₃H₇O₂]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of polyols like pentanetriol.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the pentanetriol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing their signals to disappear from the ¹H NMR spectrum.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples (Neat): Place a drop of the neat liquid pentanetriol between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the pentanetriol sample into a GC system coupled to a mass spectrometer. The GC will separate the components of the sample before they enter the MS.

-

Direct Infusion: Introduce a solution of the sample directly into the ion source via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which often results in a more prominent molecular ion peak.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like pentanetriol.

Caption: General workflow for the spectroscopic analysis of Pentanetriol.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 2,3,4-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Pentanetriol (B84949), a polyol with significant applications in chemical synthesis and as a potential chiral building block, presents a fascinating case of stereoisomerism. This technical guide provides a comprehensive analysis of its stereochemical properties, including the identification of its chiral centers, the determination of the total number of stereoisomers, and the relationships between them. While detailed experimental data for each individual stereoisomer is not extensively available in publicly accessible literature, this guide consolidates the known information regarding their synthesis and separation, and presents a logical framework for their stereochemical relationships.

Introduction to the Stereochemistry of 2,3,4-Pentanetriol

2,3,4-Pentanetriol possesses a five-carbon backbone with hydroxyl groups on carbons 2, 3, and 4. The presence of multiple stereocenters gives rise to a number of stereoisomers. A thorough understanding of the chirality and stereochemical relationships of these isomers is crucial for their application in stereoselective synthesis and drug development, where the three-dimensional arrangement of atoms can dictate biological activity.

The carbons C2, C3, and C4 are all stereogenic centers. However, due to the symmetrical nature of the molecule, the total number of stereoisomers is not the theoretical maximum of 2³, or eight. Instead, the presence of a plane of symmetry in some configurations leads to the existence of meso compounds, reducing the total number of unique stereoisomers to four.[1][2][3] These four stereoisomers consist of one pair of enantiomers and two meso compounds.[1]

The Stereoisomers of 2,3,4-Pentanetriol

The four stereoisomers of 2,3,4-pentanetriol are:

-

(2R, 4R)-2,3,4-pentanetriol and (2S, 4S)-2,3,4-pentanetriol : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.[3] They are expected to have identical physical properties, except for their interaction with plane-polarized light (specific rotation) and their interactions with other chiral molecules.

-

meso-2,3,4-pentanetriol : There are two meso forms, which are superimposable mirror images of each other and thus represent the same achiral compound.[4] These meso compounds possess an internal plane of symmetry, rendering them optically inactive.

Quantitative Data

| Property | (2R, 4R)-2,3,4-pentanetriol | (2S, 4S)-2,3,4-pentanetriol | meso-2,3,4-pentanetriol | General (Isomer Mixture) |

| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol [5] | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol [6] |

| Boiling Point | Data not available | Data not available | Data not available | 134-136 °C at 12 mmHg[7] |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation ([(\alpha)]_D) | Data not available | Data not available | 0° (achiral) | Data not available |

| CAS Number | 101591141[5] | 131112174 | 12210534[8] | 14642-48-9[6][9] |

Note: The CAS numbers for the individual stereoisomers are provided for reference, though detailed experimental data associated with them is sparse in public databases.

Experimental Protocols

Detailed, step-by-step experimental protocols for the stereoselective synthesis or resolution of each 2,3,4-pentanetriol isomer are not extensively documented in readily accessible literature. However, general methodologies can be inferred from standard organic chemistry practices.

Synthesis of 2,3,4-Pentanetriol Mixture

A common method for the synthesis of a mixture of 2,3,4-pentanetriol stereoisomers is the reduction of 2,3,4-pentanetrione (B8788070).[10]

Protocol:

-

Dissolution: Dissolve 2,3,4-pentanetrione in a suitable solvent, such as methanol (B129727) or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

-

Quenching: After the reaction is complete, quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, until the evolution of gas ceases.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of the stereoisomers of 2,3,4-pentanetriol, which can be further purified by distillation or chromatography.

Chiral Separation of Stereoisomers

The separation of the enantiomeric pair and the meso compounds can be achieved using chiral chromatography.[11][12]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of polyols.

-

Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The optimal ratio of the solvents needs to be determined empirically to achieve baseline separation.

-

Injection and Detection: Dissolve the mixture of stereoisomers in the mobile phase, inject it onto the column, and monitor the elution profile using a suitable detector, such as a refractive index (RI) detector or a UV detector if the molecules are derivatized.

-

Fraction Collection: Collect the fractions corresponding to each separated stereoisomer.

Logical Relationships and Visualization

The stereochemical relationships between the different isomers of 2,3,4-pentanetriol can be visualized to better understand their connections.

Caption: Stereochemical relationships of 2,3,4-pentanetriol isomers.

Conclusion

2,3,4-Pentanetriol is a structurally interesting molecule with four distinct stereoisomers: a pair of enantiomers and a meso compound. While the theoretical framework of its stereochemistry is well-understood, there is a notable lack of comprehensive, experimentally-derived quantitative data for each individual isomer in the public domain. The synthesis of a mixture of these stereoisomers can be readily achieved through the reduction of the corresponding trione, and their separation is possible using techniques like chiral HPLC. For researchers and professionals in drug development, the stereochemical purity of 2,3,4-pentanetriol and its derivatives is a critical consideration. Further research to fully characterize the physical and biological properties of each stereoisomer would be highly valuable to the scientific community.

References

- 1. stereochemistry - Number of stereoisomers and symmetry of pentane-2,3,4-triol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. pcrest.com [pcrest.com]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. The meso form of 2,3 4- pentanetriol is : [allen.in]

- 5. (2R,4R)-pentane-2,3,4-triol | C5H12O3 | CID 101591141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentane-2,3,4-triol | C5H12O3 | CID 139799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4-Pentanetriol [webbook.nist.gov]

- 8. (2S,4R)-pentane-2,3,4-triol | C5H12O3 | CID 12210534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3,4-Pentanetriol [webbook.nist.gov]

- 10. 2,3,4-Pentanetriol|CAS 14642-48-9|RUO [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3,5-Pentanetriol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,3,5-Pentanetriol (CAS No: 4328-94-3). It is a valuable resource for professionals in research and drug development who utilize polyol compounds as key intermediates and building blocks in complex molecular synthesis.

Core Physical and Chemical Properties

1,3,5-Pentanetriol is a triol, a type of alcohol containing three hydroxyl groups, which defines its characteristic properties such as high polarity and the ability to form multiple hydrogen bonds. These attributes make it a versatile intermediate in various chemical syntheses.[1] It is described as a colorless oil and is slightly soluble in water and methanol.[1][2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and computed properties of 1,3,5-Pentanetriol, compiled from various sources.

Table 1: Physical and Chemical Properties of 1,3,5-Pentanetriol

| Property | Value | Source(s) |

| CAS Number | 4328-94-3 | [3][4] |

| Molecular Formula | C5H12O3 | [3] |

| Molecular Weight | 120.15 g/mol | [3][4] |

| Appearance | Oil | [1][2] |

| Color | Colourless | [1][2] |

| Boiling Point | 164.15°C (rough estimate) 320.2°C at 760 mmHg | [1] [5] |

| Density | 1.1291 g/cm³ 1.155 g/cm³ | [1] [5] |

| Refractive Index | 1.4785 1.484 | [1] [5] |

| Solubility | Methanol (Slightly), Water (Slightly) | [1][2] |

| pKa | 14.36 ± 0.20 (Predicted) | [1][2] |

| Flash Point | 166.1°C | [5] |

| Vapor Pressure | 2.62E-05 mmHg at 25°C | [5] |

| Storage Temperature | Refrigerator, under inert atmosphere | [1][2] |

Table 2: Computed and Thermodynamic Properties

| Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 60.7 Ų | [6] |

| XLogP3 | -1 | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -421.68 kJ/mol | [7] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -608.50 kJ/mol | [7] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.45 kJ/mol | [7] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 76.37 kJ/mol | [7] |

Experimental Protocols

General Synthesis Protocol: Multi-step Reduction

A common route to synthesize 1,3,5-Pentanetriol involves a multi-step reduction process starting from diethyl 1,3-acetonedicarboxylate.[8] An alternative efficient method utilizes a modified borane-dimethyl sulfide (B99878) (BMS) reducing system to produce the triol from a precursor in high yield.[9]

The general synthetic sequence involves: [8]

-

Initial Reduction: The starting material, diethyl 1,3-acetonedicarboxylate, is reduced using sodium borohydride (B1222165) (NaBH₄) in methanol. This step typically targets the ketone functional group.

-

Protection of Secondary Alcohol: The resulting secondary hydroxyl group is protected to prevent it from reacting in the subsequent reduction step. This is often achieved using dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

-

Reduction of Esters: The ester groups at the ends of the molecule are then reduced to primary alcohols. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent is used for this transformation.

-

Deprotection: The protecting group on the secondary alcohol is removed to yield the final 1,3,5-Pentanetriol product. This is typically accomplished through acid-catalyzed hydrolysis.

-

Purification: The final product is purified, for which azeotropic distillation can be employed to remove water.[8]

Characterization of the final product and intermediates is performed using standard analytical techniques such as ¹H-NMR and ¹³C-NMR spectroscopy.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3,5-Pentanetriol from diethyl 1,3-acetonedicarboxylate.

Caption: General workflow for the synthesis of 1,3,5-Pentanetriol.

Chemical Relationships: Precursors and Products

1,3,5-Pentanetriol serves as a central building block for more complex molecules. The diagram below shows its relationship with its key precursors and some of its downstream products.

Caption: Precursors and downstream applications of 1,3,5-Pentanetriol.

References

- 1. Proton transfer in polyol dimers: theoretical model and preliminary experimental approach [abq.org.br]

- 2. 1,3,5-Pentanetriol, 3-methyl- | C6H14O3 | CID 24219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4328-94-3|1,3,5-Pentanetriol| Ambeed [ambeed.com]

- 7. rsc.org [rsc.org]

- 8. Miriamin, a defensive diterpene from the eggs of a land slug (Arion sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,5-Pentanetriol [webbook.nist.gov]

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Pentanetriol Isomers

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the investigation of intramolecular hydrogen bonding (IHB) in pentanetriol isomers. Intramolecular hydrogen bonding plays a pivotal role in determining the conformational preferences, physicochemical properties, and biological activity of polyhydroxylated compounds, which are significant in pharmaceutical and materials science. Due to the scarcity of direct experimental data on pentanetriol isomers, this document outlines a detailed theoretical and experimental framework for their characterization. This includes proposed protocols for computational modeling using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), as well as experimental analysis via gas-phase Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected quantitative data for key isomers such as 1,2,3-pentanetriol, 1,2,5-pentanetriol, and 1,3,5-pentanetriol (B42939) are presented in tabular format for comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the logical steps in the computational and experimental investigation of intramolecular hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and characterize the nuanced intramolecular interactions within flexible polyol systems.

Introduction

Pentanetriols (C₅H₁₂O₃) are a class of polyols with a five-carbon backbone and three hydroxyl groups. The specific placement of these hydroxyl groups leads to various structural isomers, each with unique stereochemical properties. The potential for these hydroxyl groups to form intramolecular hydrogen bonds (IHBs) is a key determinant of their three-dimensional structure and, consequently, their function. The presence and strength of IHBs can significantly influence properties such as boiling point, viscosity, solubility, and their interaction with biological targets.

This guide focuses on the following representative pentanetriol isomers:

-

1,2,3-Pentanetriol: Vicinal triol with potential for multiple competing IHBs.

-

1,2,5-Pentanetriol: Hydroxyl groups are spaced, allowing for the formation of larger ring systems through IHB.[1][2]

-

1,3,5-Pentanetriol: Hydroxyl groups are positioned to potentially form stable six-membered ring structures via IHB.[3]

Understanding the nature of IHBs in these isomers is crucial for applications ranging from the design of novel drug scaffolds to the development of advanced polymer materials.

Theoretical Framework and Computational Methodology

Due to the conformational flexibility of pentanetriol isomers, computational chemistry provides a powerful tool for exploring the potential energy surface and identifying stable conformers stabilized by IHBs. Density Functional Theory (DFT) is a robust method for this purpose.

Proposed Computational Protocol

A rigorous computational investigation of intramolecular hydrogen bonding in pentanetriol isomers would involve the following steps:

-

Conformational Search: An initial conformational search should be performed using a lower level of theory or molecular mechanics to identify a broad range of possible conformers for each pentanetriol isomer.

-

Geometry Optimization: The identified low-energy conformers should then be subjected to geometry optimization using a higher level of DFT, such as B3LYP with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for hydrogen-bonded systems.

-

Frequency Calculations: Vibrational frequency calculations should be performed on all optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). These calculations also yield predicted infrared spectra, which can be compared with experimental data.

-

Energy Analysis: The relative energies of the conformers, corrected for ZPVE, will indicate the most stable structures. The energy difference between a conformer with an IHB and a corresponding open-chain conformer can provide an estimate of the hydrogen bond strength.

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To rigorously characterize the IHBs, a QTAIM analysis should be performed on the optimized geometries. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms is a key indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature.[4]

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for the proposed computational analysis of intramolecular hydrogen bonding in pentanetriol isomers.

Caption: Computational workflow for the analysis of intramolecular hydrogen bonding.

Experimental Methodologies

Experimental validation of the computational findings is crucial. Gas-phase FTIR and NMR spectroscopy are powerful techniques for studying intramolecular hydrogen bonding.

Proposed Gas-Phase FTIR Spectroscopy Protocol

Gas-phase FTIR spectroscopy is ideal for studying intramolecular interactions without the interference of intermolecular hydrogen bonding that occurs in the condensed phase.

-

Sample Preparation: A sample of the pentanetriol isomer is heated in a vacuum line to generate a sufficient vapor pressure.

-

FTIR Measurement: The vapor is introduced into a heated gas cell with a long path length (e.g., 1-10 meters) to ensure adequate absorption. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Spectral Analysis: The O-H stretching region (typically 3200-3700 cm⁻¹) is of particular interest. The presence of a sharp band at higher wavenumbers (e.g., ~3650 cm⁻¹) is indicative of a "free" or non-hydrogen-bonded hydroxyl group, while a broader band at lower wavenumbers is characteristic of a hydrogen-bonded hydroxyl group. The magnitude of the redshift of the bonded O-H stretch is correlated with the strength of the hydrogen bond.

Proposed NMR Spectroscopy Protocol

NMR spectroscopy, particularly the chemical shift of the hydroxyl proton, is highly sensitive to hydrogen bonding.

-

Sample Preparation: Spectra should be recorded in a non-polar, aprotic solvent (e.g., CCl₄ or CDCl₃) at various concentrations.

-

¹H NMR Measurement: A high-resolution NMR spectrometer should be used to acquire ¹H NMR spectra.

-

Concentration Dependence Study: By extrapolating the hydroxyl proton chemical shift to infinite dilution, the contribution from intermolecular hydrogen bonding can be minimized, revealing the chemical shift associated with intramolecular hydrogen bonding. A downfield shift of the hydroxyl proton that persists at infinite dilution is strong evidence for an IHB.

-

Temperature Dependence Study: The temperature dependence of the hydroxyl proton chemical shift can also provide insights into the thermodynamics of the IHB.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental investigation of intramolecular hydrogen bonding.

Caption: Workflow for the experimental characterization of intramolecular hydrogen bonding.

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data for the most stable conformers of the pentanetriol isomers, as would be expected from the proposed computational and experimental studies. Note: This data is hypothetical and serves as a template for the expected results.

Table 1: Calculated Intramolecular Hydrogen Bond Parameters (DFT: B3LYP/6-311++G(d,p))

| Isomer | Conformer | IHB Type | H-bond Length (Å) (O···H) | H-bond Angle (°) (O-H···O) | IHB Energy (kcal/mol) |

| 1,2,3-Pentanetriol | g'Gg | O₁-H···O₂ | 2.15 | 145 | -2.5 |

| gG'g | O₂-H···O₃ | 2.18 | 142 | -2.2 | |

| 1,2,5-Pentanetriol | tGt | O₁-H···O₅ | 1.98 | 165 | -4.8 |

| gGg | O₂-H···O₅ | 2.05 | 158 | -3.9 | |

| 1,3,5-Pentanetriol | chair | O₁-H···O₃ | 1.95 | 170 | -5.5 |

| chair | O₃-H···O₅ | 1.95 | 170 | -5.5 |

Table 2: Expected Spectroscopic Data for Intramolecular Hydrogen Bonding

| Isomer | Conformer | Experimental Technique | Parameter | Value |

| 1,2,3-Pentanetriol | g'Gg | Gas-Phase FTIR | ν(O-H) bonded (cm⁻¹) | ~3600 |

| ¹H NMR (in CCl₄) | δ(OH) at ∞ dilution (ppm) | ~3.5 | ||

| 1,2,5-Pentanetriol | tGt | Gas-Phase FTIR | ν(O-H) bonded (cm⁻¹) | ~3550 |

| ¹H NMR (in CCl₄) | δ(OH) at ∞ dilution (ppm) | ~4.2 | ||

| 1,3,5-Pentanetriol | chair | Gas-Phase FTIR | ν(O-H) bonded (cm⁻¹) | ~3520 |

| ¹H NMR (in CCl₄) | δ(OH) at ∞ dilution (ppm) | ~4.8 |

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental strategy for the detailed investigation of intramolecular hydrogen bonding in pentanetriol isomers. By combining computational modeling with spectroscopic techniques, a thorough understanding of the conformational landscape and the nature of IHBs in these flexible molecules can be achieved. The presented protocols and illustrative data provide a roadmap for researchers to explore the structure-property relationships in pentanetriols and other polyhydroxylated compounds, which is of significant interest in the fields of medicinal chemistry and materials science. Further research following the proposed methodologies is expected to yield valuable quantitative data, contributing to a deeper understanding of non-covalent interactions in molecular design.

References

Thermal Stability and Degradation of Pentanetriol: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation pathways of Pentanetriol. This guide, therefore, provides a comprehensive overview based on the known physical properties of Pentanetriol isomers, general principles of polyol thermal decomposition, and standardized methodologies for thermal analysis. The experimental protocols and degradation pathways described herein are representative and should be adapted for specific research needs.

Introduction to Pentanetriol and its Thermal Stability

Pentanetriols are polyhydric alcohols containing a five-carbon chain with three hydroxyl (-OH) groups. The position of these hydroxyl groups defines the specific isomer, with several existing, including 1,2,5-Pentanetriol and 1,3,5-Pentanetriol. These compounds are of interest in various industrial and research applications, including as monomers for polymers, in the formulation of lubricants, and as building blocks in chemical synthesis.

The thermal stability of Pentanetriol is a critical parameter for its application, dictating the maximum temperature at which it can be processed, stored, and utilized without undergoing unwanted chemical decomposition. Degradation can lead to the formation of volatile compounds, changes in viscosity and color, and the loss of desired chemical and physical properties. Understanding the thermal behavior of Pentanetriol is therefore essential for ensuring product quality, safety, and performance in its various applications.

Physicochemical Properties of Pentanetriol Isomers

While specific thermal degradation data is scarce, the physical properties of Pentanetriol isomers can provide an initial assessment of their relative thermal stability. Generally, higher boiling points and stronger intermolecular forces, such as hydrogen bonding, suggest greater energy is required to induce degradation. The following table summarizes key physical properties for various Pentanetriol isomers.

| Property | 1,2,5-Pentanetriol | 1,3,5-Pentanetriol | 2,3,4-Pentanetriol |

| CAS Number | 14697-46-2 | 4328-94-3 | 14642-48-9 |

| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |

| Molecular Weight ( g/mol ) | 120.15 | 120.15 | 120.15 |

| Boiling Point (°C) | 195 @ 15 mmHg | Not available | Not available |

| Density (g/cm³) | 1.14 | Not available | Not available |

| Refractive Index | 1.4740 | Not available | Not available |

General Principles of Polyol Thermal Degradation

In the absence of specific data for Pentanetriol, the thermal degradation is expected to follow pathways common to other simple polyols. The decomposition of polyols is a complex process that can proceed through various reaction mechanisms, including dehydration, oxidation (if oxygen is present), and carbon-carbon bond cleavage.

At elevated temperatures, the initial step in the thermal degradation of a polyol like Pentanetriol is likely to be the elimination of water (dehydration) to form unsaturated alcohols or ethers. Further heating can lead to the cleavage of C-C bonds, resulting in the formation of a variety of smaller, volatile compounds. The specific degradation products will depend on the temperature, heating rate, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.

Common classes of degradation products from the pyrolysis of simple alcohols and polyols can include:

-

Aldehydes and Ketones: Formed through oxidation or rearrangement reactions.

-

Carboxylic Acids: Resulting from further oxidation.

-

Alkenes: From dehydration reactions.

-

Lower Molecular Weight Alcohols: Due to C-C bond scission.

-

Carbon Monoxide and Carbon Dioxide: From complete oxidation or decarboxylation.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and degradation profile of Pentanetriol, a combination of thermoanalytical techniques should be employed. The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Pentanetriol begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves the use of standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of the Pentanetriol sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the point of initial significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the Pentanetriol sample into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

-

-

Data Analysis:

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

Endothermic peaks will indicate melting and boiling, while exothermic peaks may indicate decomposition or other chemical reactions.

-

The peak area can be integrated to determine the enthalpy change (ΔH) for each transition.

-

Analysis of Degradation Products

Objective: To identify the chemical composition of the volatile compounds produced during the thermal degradation of Pentanetriol.

Methodology:

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR):

-

Perform a TGA experiment as described in section 4.1.

-

The off-gas from the TGA furnace is continuously transferred to a mass spectrometer or an FTIR gas cell.

-

The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the evolved gases at different stages of decomposition.

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

-

A small amount of the Pentanetriol sample is rapidly heated to a specific temperature in a pyrolysis unit.

-

The resulting degradation products are immediately swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification.

-

Visualizing Experimental and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for thermal analysis and a hypothetical degradation pathway for a simple polyol.

Solubility of Pentanetriol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pentanetriol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for understanding and determining the solubility of pentanetriol isomers. It includes known qualitative solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to Pentanetriol and its Solubility

Pentanetriol (C₅H₁₂O₃) is a tri-functional alcohol, existing in several isomeric forms, with 1,2,5-pentanetriol (B82931) and 1,3,5-pentanetriol (B42939) being common examples. As polyols, their solubility is governed by the interplay of their polar hydroxyl (-OH) groups and the non-polar five-carbon backbone. The multiple hydroxyl groups allow for extensive hydrogen bonding, which generally leads to good solubility in polar solvents, particularly water, and limited solubility in non-polar organic solvents. The arrangement of these hydroxyl groups in different isomers can influence intramolecular hydrogen bonding, which in turn affects their interaction with solvents and, consequently, their solubility.

Qualitative Solubility Data

| Pentanetriol Isomer | Solvent | Solubility |

| 1,2,5-Pentanetriol | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| 1,2,5-Pentanetriol | Ethanol | Slightly Soluble |

| 1,2,5-Pentanetriol | Methanol | Slightly Soluble |

| 1,3,5-Pentanetriol | Methanol | Slightly Soluble |

| 1,3,5-Pentanetriol | Water | Slightly Soluble |

This table represents a summary of available qualitative data and is not exhaustive.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

For researchers requiring precise solubility data, the isothermal saturation method is a reliable and widely used technique. This protocol outlines the steps to determine the solubility of a pentanetriol isomer in a given organic solvent at a specific temperature.

3.1. Materials and Equipment

-

Pentanetriol isomer of interest

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of the pentanetriol isomer to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature of the solution during this step to prevent any change in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the concentration of pentanetriol in the filtered solution using a pre-validated analytical method.

-

Gravimetric Method: If the solvent is volatile and the pentanetriol is not, the solvent can be evaporated from the volumetric flask, and the mass of the remaining pentanetriol can be determined.

-

Chromatographic Method (GC/HPLC): Dilute the filtered solution to a known volume and analyze it using a calibrated GC or HPLC instrument.

-

Refractive Index Method: If a calibration curve of refractive index versus concentration has been established, the concentration of the solution can be determined by measuring its refractive index.

-

-

Data Calculation: Express the solubility in desired units, such as grams per 100 mL of solvent (g/100mL) or mole fraction.

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both the pentanetriol isomer and the organic solvents being used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of pentanetriol.

Caption: Workflow for determining the solubility of Pentanetriol.

Conclusion

Understanding the solubility of pentanetriol in organic solvents is crucial for its application in various fields, including pharmaceuticals and material science. While quantitative data is sparse in the public domain, this guide provides the necessary qualitative information and a robust experimental protocol to enable researchers to determine precise solubility values tailored to their specific needs. The provided workflow and methodologies serve as a foundational resource for further investigation into the physicochemical properties of pentanetriol and its isomers.

Pentanetriol: A Synthetic Compound with No Known Natural Occurrence or Biosynthetic Pathway

Despite extensive investigation across chemical and biological databases, there is currently no scientific evidence to suggest that any isomer of pentanetriol is a naturally occurring compound. Consequently, no biosynthetic pathway for its production in any organism has been identified or described.

Pentanetriol, a polyol with the chemical formula C5H12O3, exists in several isomeric forms, including 1,2,5-pentanetriol, 1,3,5-pentanetriol (B42939), 1,3,4-pentanetriol, and 2,3,4-pentanetriol (B84949). While these compounds are available commercially from various chemical suppliers, they are products of chemical synthesis rather than extraction from natural sources.

Initial database searches indicated a potential link for 1,3,5-pentanetriol to the Natural Product Activity and Species Source (NPASS) database, a repository of known natural products. However, a thorough examination of this lead did not yield any specific organism—be it plant, fungus, bacterium, or marine life—that has been documented to produce this compound. Similarly, a reference to a trimethylated derivative of 2,3,4-pentanetriol being found in plants could not be substantiated with specific examples or primary literature, and in any case, this would not constitute the natural occurrence of the parent pentanetriol.

In the fields of metabolic engineering and synthetic biology, there is significant research into the microbial production of various polyols, such as 1,2,4-butanetriol (B146131) and 1,5-pentanediol, for use as platform chemicals and in the synthesis of polymers and other materials. These endeavors typically involve the construction of novel metabolic pathways in engineered microorganisms like Escherichia coli or yeast. However, the scientific literature on these engineered systems does not describe the biosynthesis of pentanetriol.

Given the absence of any confirmed natural source, a technical guide on the "natural occurrence and biosynthesis of pentanetriol" cannot be developed. The fundamental premise of the topic—that pentanetriol is a natural product with a corresponding biological synthesis route—is not supported by the current body of scientific knowledge. Therefore, the creation of data tables on its natural abundance, detailed experimental protocols for its biological isolation, and diagrams of its biosynthetic pathways are not possible.

For researchers, scientists, and drug development professionals, it is crucial to recognize that pentanetriol isomers are synthetic compounds. Any study involving these molecules should proceed from the basis of their chemical synthesis and properties, rather than a biological origin.

Quantum Chemical Blueprint: A Technical Guide to Pentanetriol Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanetriol, a versatile polyol with applications ranging from industrial solvents to precursors in pharmaceutical synthesis, exhibits significant conformational flexibility. This flexibility, governed by the interplay of steric effects and intramolecular hydrogen bonding, critically influences its physicochemical properties and reactivity. A thorough understanding of its conformational landscape is therefore paramount for its effective application. This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to elucidate the conformational preferences of pentanetriol. It details the computational protocols for identifying stable conformers, analyzing their energetic profiles, and characterizing the intramolecular interactions that dictate their geometries. This document serves as a blueprint for researchers aiming to conduct similar computational studies on polyols and other flexible molecules.

Introduction

Pentanetriol (C₅H₁₂O₃) exists as several isomers, with 1,2,3-pentanetriol (B12657247) and 1,2,5-pentanetriol (B82931) being of significant chemical interest. The presence of multiple hydroxyl groups and a flexible carbon backbone gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. The relative populations of these conformers at a given temperature determine the macroscopic properties of pentanetriol.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for accurately predicting the structures and relative energies of molecular conformers. This guide will outline a typical computational workflow for the conformational analysis of a pentanetriol isomer, using 1,2,3-pentanetriol as a representative example.

Computational Methodology

A robust computational protocol is essential for a reliable conformational analysis. The following sections detail a standard workflow, from the initial conformational search to the final high-level energy calculations.

Conformational Search

The initial step involves a broad exploration of the conformational space to identify all possible low-energy structures. This is typically achieved using molecular mechanics force fields due to their computational efficiency.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of the pentanetriol isomer is built using a molecular editor.

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are parameterized to handle the types of interactions present in polyols.

-

Conformational Search Algorithm: A systematic or stochastic search algorithm is employed.

-

Systematic Search: Involves rotating each rotatable bond by a defined increment (e.g., 30°). This method is thorough but computationally expensive for highly flexible molecules.

-

Stochastic Search (e.g., Monte Carlo): Involves random rotations of bonds and acceptance of new conformations based on their energies. This is often more efficient for larger molecules.

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization using the chosen force field to locate the nearest local minimum.

-

Filtering: The resulting conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) to select a manageable number for higher-level calculations.

Quantum Chemical Calculations

The conformers identified in the initial search are then subjected to more accurate quantum chemical calculations to refine their geometries and determine their relative energies.

Experimental Protocol:

-

Geometry Optimization: The geometries of the selected conformers are optimized using DFT. A common and reliable choice of method is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set and potentially a higher level of theory. A recommended approach is to use the B3LYP functional with a larger basis set such as 6-311+G(2d,p) or a double-hybrid functional.

Data Presentation: Conformational Analysis of 1,2,3-Pentanetriol

The following tables summarize hypothetical but representative quantitative data for the low-energy conformers of 1,2,3-pentanetriol, as would be obtained from the described computational protocol.

Table 1: Relative Energies and Boltzmann Populations of 1,2,3-Pentanetriol Conformers

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

| PT-1 | 0.00 | 0.00 | 0.00 | 45.2 |

| PT-2 | 0.25 | 0.23 | 0.28 | 28.9 |

| PT-3 | 0.88 | 0.91 | 0.85 | 10.5 |

| PT-4 | 1.52 | 1.49 | 1.55 | 4.1 |

| PT-5 | 1.75 | 1.78 | 1.80 | 3.0 |

Table 2: Key Dihedral Angles (in degrees) for 1,2,3-Pentanetriol Conformers

| Conformer ID | O1-C1-C2-C3 | C1-C2-C3-O3 | C2-C3-C4-C5 | O2-C2-C3-O3 |

| PT-1 | 65.2 | -175.1 | 178.9 | 60.5 |

| PT-2 | -68.9 | 63.5 | 179.2 | -62.1 |

| PT-3 | 178.3 | -65.8 | 61.3 | 175.4 |

| PT-4 | 63.1 | 177.4 | -63.7 | 59.8 |

| PT-5 | -176.5 | 61.2 | -62.5 | -60.9 |

Table 3: Intramolecular Hydrogen Bond Parameters for the Most Stable Conformer (PT-1)

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) |

| O1-H | O2 | 2.15 | 155.2 |

| O2-H | O3 | 2.08 | 160.1 |

Visualization of Computational Workflow and Key Relationships

Diagrams created using the DOT language provide a clear visual representation of the methodologies and concepts discussed.

Pentanetriol: A Technical Guide to Toxicological and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanetriol, a tri-hydroxy substituted pentane, exists in several isomeric forms, with 1,2,5-Pentanetriol and 1,3,5-Pentanetriol being of significant interest in various industrial and research applications. A thorough understanding of the toxicological and safety profile of these compounds is paramount for ensuring safe handling, use, and for predicting potential biological interactions in the context of drug development and other applications. This technical guide provides a comprehensive overview of the currently available toxicology and safety data for Pentanetriol, with a focus on quantitative data, experimental methodologies, and logical workflows.

Toxicological Data Summary

| Toxicological Endpoint | Test Species | Route of Administration | Results | Reference |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 3700 mg/kg (for 1,2,5-Pentanetriol) | [1] |

| Skin Corrosion/Irritation | Not available | Not available | No data available | [1] |

| Serious Eye Damage/Irritation | Not available | Not available | Causes serious eye irritation (for 1,2,5-Pentanetriol) | [1] |

| Respiratory or Skin Sensitization | Not available | Not available | No data available | [1] |

| Germ Cell Mutagenicity | Not available | Not available | No data available | [1] |

| Carcinogenicity | Not available | Not available | No data available | [1] |

| Reproductive Toxicity | Not available | Not available | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Not available | Not available | No data available | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not available | Not available | No data available | [1] |

| Aspiration Hazard | Not available | Not available | No data available | [1] |

Experimental Protocols

While specific study reports for Pentanetriol are not widely available, the following sections detail the standard experimental protocols that would be employed to generate the toxicological data summarized above, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (as per OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using a stepwise procedure to minimize the number of animals required.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Test Animals: Typically, rats or mice of a single sex (usually females) are used.

Methodology:

-

Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The test substance is administered as a single oral gavage to a group of animals (typically 3).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure:

-

If no mortality is observed, the next higher fixed dose is administered to a new group of animals.

-

If mortality is observed, the next lower fixed dose is administered to a new group of animals.

-

The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level.

-

-

Endpoint: The LD50 is estimated based on the dose levels at which mortality was and was not observed.

Skin Irritation/Corrosion Testing (as per OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

Objective: To identify substances that are likely to cause skin irritation.

Methodology:

-

Test System: A commercially available RhE model is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period (e.g., 15-60 minutes).

-

Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay (e.g., MTT assay).

-

Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Serious Eye Damage/Irritation Testing (based on the Draize Test)

Historically, the Draize rabbit eye test was the standard method. However, due to ethical concerns, in vitro and ex vivo methods are now preferred. The information for 1,2,5-Pentanetriol as a "serious eye irritant" was likely derived from older data using this or a similar in vivo method.

Objective: To assess the potential of a substance to cause irritation or damage to the eye.

Test Animals: Albino rabbits are typically used.

Methodology:

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge from the conjunctiva, and opacity and ulceration of the cornea. Observations are made at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the observed effects is scored according to a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye irritation.

Conclusion

The available toxicological data for Pentanetriol is sparse, with a single acute oral LD50 value for 1,2,5-Pentanetriol being the primary quantitative piece of information. The classification of 1,2,5-Pentanetriol as a serious eye irritant suggests the potential for significant ocular effects. However, the lack of data for other critical endpoints such as skin irritation, sensitization, mutagenicity, and carcinogenicity highlights a significant knowledge gap. For professionals in research and drug development, this underscores the necessity for further toxicological evaluation of Pentanetriol isomers to ensure a comprehensive understanding of their safety profiles before widespread use or incorporation into products. The experimental protocols outlined in this guide provide a framework for how such data could be generated in a scientifically robust and ethically responsible manner.

References

Application Notes and Protocols: Pentanetriol as a Cross-linking Agent for Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Pentanetriol (B82931) is a tri-functional alcohol that can be utilized as a cross-linking agent in the synthesis of various polymers. Its three hydroxyl groups serve as reactive sites for forming covalent bonds with monomers or polymer chains, leading to the formation of a three-dimensional network structure. This cross-linked network can significantly enhance the mechanical, thermal, and chemical properties of the resulting polymer. While its application is not as widespread as other common cross-linkers, recent research has highlighted its utility, particularly when derived from biorenewable sources.

This document provides detailed application notes and protocols for the use of 1,2,5-pentanetriol and its derivatives as a cross-linking agent, with a specific focus on polyurethane foams and a general guide for its potential use in other polymer systems.

Application Note I: Oxypropylated 1,2,5-Pentanetriol in Rigid Polyurethane Foams

Overview

A derivative of 1,2,5-pentanetriol, specifically oxypropylated pentanetriol, has been successfully used as a bio-based polyol for the preparation of rigid polyurethane (PU) foams.[1][2] This approach allows for the incorporation of a renewable component into the polyurethane formulation, offering a more sustainable alternative to purely petrochemical-based polyols. The resulting PU foams exhibit comparable and, in some cases, improved mechanical and thermal properties compared to conventional formulations.

Mechanism of Action

The three hydroxyl groups of pentanetriol, after oxypropylation, react with the isocyanate groups (-NCO) of a di- or poly-isocyanate to form urethane (B1682113) linkages. The trifunctional nature of the pentanetriol-based polyol promotes the formation of a highly cross-linked, rigid foam structure.

Data Presentation

The following table summarizes the key properties of rigid polyurethane foams prepared with varying content of biorenewable oxypropylated pentane-1,2,5-triol.

| Property | Reference PU Foam | PU Foam with 10% Bio-polyol | PU Foam with 20% Bio-polyol | PU Foam with 30% Bio-polyol |

| Compressive Strength (kPa) | ~350 | >400 | >400 | >400 |

| Thermal Degradation Range (°C) | 325–450 | 325–450 | 325–450 | 325–450 |

Data adapted from research on biorenewable oxypropylated pentane-1,2,5-triol in rigid polyurethane foams.[1][2]

Experimental Workflow

The overall process for utilizing 1,2,5-pentanetriol in the synthesis of rigid polyurethane foams is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of rigid polyurethane foam using biorenewable oxypropylated 1,2,5-pentanetriol.

Experimental Protocol: Synthesis of Rigid Polyurethane Foam

This protocol is based on the synthesis of rigid polyurethane foams using a biorenewable polyol derived from 1,2,5-pentanetriol.[1][2]

Part 1: Synthesis of Oxypropylated 1,2,5-Pentanetriol (Bio-polyol)

-

Synthesis of 1,2,5-Pentanetriol: Synthesize 1,2,5-pentanetriol from a biorenewable source such as furfuryl alcohol via Achmatowicz rearrangement followed by hydrogenation-reduction reactions.

-

Oxypropylation: a. In a suitable reactor, combine the synthesized 1,2,5-pentanetriol with a catalytic amount of a suitable base (e.g., potassium hydroxide). b. Heat the mixture under an inert atmosphere. c. Introduce propylene (B89431) oxide to the reactor in a controlled manner to initiate the oxypropylation reaction. d. Continue the reaction until the desired molecular weight and hydroxyl number of the polyol are achieved. e. Neutralize the catalyst and purify the resulting oxypropylated pentanetriol.

-

Characterization: Analyze the synthesized bio-polyol for its hydroxyl number, viscosity, and molecular weight distribution.

Part 2: Preparation of Rigid Polyurethane Foam

-

Component Preparation: a. Prepare the polyol component by blending the synthesized oxypropylated pentanetriol with a standard petrochemical-based polyol at the desired weight ratio (e.g., 10%, 20%, or 30% bio-polyol). b. To the polyol blend, add a surfactant, a catalyst, and a blowing agent.

-

Mixing and Foaming: a. In a suitable container, vigorously mix the polyol component. b. Add the isocyanate component to the polyol mixture and continue vigorous mixing for a short period (e.g., 5-10 seconds). c. Pour the reacting mixture into a mold and allow it to foam and cure at ambient temperature.

-

Characterization: a. After complete curing, demold the foam and characterize its properties, including density, compressive strength, and thermal stability (e.g., using thermogravimetric analysis).

Application Note II: Potential Applications of 1,2,5-Pentanetriol in Other Polymer Systems

Overview

The trifunctional nature of 1,2,5-pentanetriol makes it a candidate for use as a cross-linking agent in other thermosetting polymer systems, such as polyesters, epoxy resins, and as a modifier in polyoxymethylene. The hydroxyl groups can participate in various condensation and addition reactions to form a cross-linked network.

General Cross-linking Principle

The following diagram illustrates the general concept of a triol, such as pentanetriol, cross-linking linear polymer chains.

Caption: General schematic of a triol cross-linking linear polymer chains.

Potential Applications and General Protocols

1. Polyester (B1180765) Resins:

-

Principle: 1,2,5-Pentanetriol can be used as a polyol in the synthesis of unsaturated or saturated polyester resins. It can partially or fully replace diols in the formulation to introduce branching and cross-linking, thereby increasing the rigidity and thermal stability of the cured resin.

-

General Protocol:

-

In a reactor equipped with a stirrer, thermometer, and condenser, charge the desired di-acid or anhydride (B1165640) (e.g., phthalic anhydride, maleic anhydride), a diol (e.g., propylene glycol), and 1,2,5-pentanetriol.

-

Heat the mixture under an inert atmosphere to the reaction temperature (typically 180-220°C).

-

Monitor the reaction by measuring the acid value of the mixture.

-

Once the desired acid value is reached, cool the polyester resin and dissolve it in a reactive monomer like styrene (B11656) (for unsaturated polyesters).

-

The resin can then be cured using a suitable initiator system.

-

2. Polyoxymethylene (POM) Modifier:

-

Principle: 1,2,5-Pentanetriol has been mentioned as a modifier in the preparation of polyoxymethylene to enhance its impact resistance. It can be incorporated during the polymerization or melt processing of POM. It may act as a chain transfer agent or be incorporated into the polymer backbone, disrupting crystallinity and improving toughness.

-

General Protocol (Melt Blending):

-

Dry the polyoxymethylene resin to remove any moisture.

-

Premix the POM pellets with a small percentage of 1,2,5-pentanetriol.

-

Melt-blend the mixture in an extruder at a temperature above the melting point of POM.

-

Extrude and pelletize the modified POM.

-

The resulting material can then be injection molded into test specimens for mechanical property evaluation.

-

3. Epoxy Resins:

-